molecular formula C8H5N3O B11919290 7H-Oxazolo[5,4-e]indazole CAS No. 21274-69-1

7H-Oxazolo[5,4-e]indazole

Cat. No.: B11919290
CAS No.: 21274-69-1
M. Wt: 159.14 g/mol
InChI Key: WJPFNTJXQUJCNU-UHFFFAOYSA-N
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Description

7H-Oxazolo[5,4-e]indazole (CAS 21274-69-1) is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This tricyclic system incorporates both an indazole and an oxazole ring, two scaffolds renowned for their broad pharmacological profiles. The indazole moiety is a privileged structure in medicinal chemistry, found in multiple FDA-approved drugs such as the anticancer agents Pazopanib and Niraparib, and is known for exhibiting activities including anti-inflammatory, antimicrobial, and antitumor effects . Similarly, the oxazolo[5,4-d]pyrimidine system, structurally related to this compound, has been reported as a core structure in adenosine receptor antagonists, tyrosine kinase inhibitors, and compounds with immunosuppressive and antiviral activity . With a molecular formula of C 8 H 5 N 3 O and a molecular weight of 159.14 g/mol, this compound serves as a versatile and complex building block for chemical synthesis . Researchers can utilize this heterocyclic system as a central scaffold for developing novel bioactive molecules. Its potential applications span the creation of new therapeutic candidates for conditions like cancer and inflammatory diseases, as well as uses in agrochemicals and materials science . This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21274-69-1

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

6H-pyrazolo[3,4-g][1,3]benzoxazole

InChI

InChI=1S/C8H5N3O/c1-2-7-8(12-4-9-7)5-3-10-11-6(1)5/h1-4H,(H,10,11)

InChI Key

WJPFNTJXQUJCNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1NN=C3)OC=N2

Origin of Product

United States

Synthetic Methodologies for 7h Oxazolo 5,4 E Indazole and Its Derivatives

Strategies for Annulation of thefao.orgnih.govOxazole Ring onto the Indazole Core

The creation of the oxazolo[5,4-e]indazole system is effectively achieved by building the oxazole (B20620) ring onto an indazole-4-one framework. This approach has been utilized to generate a variety of derivatives of this specific heterocyclic system. fao.org

A versatile and convenient route for the annulation of the fao.orgnih.govoxazole ring onto an indazole-4-one system involves the reaction of corresponding enaminoketones with hydroxylamine (B1172632) hydrochloride. fao.org This method has proven effective for preparing a series of derivatives of the fao.orgnih.govoxazolo[5,4-e]indazole ring system in good yields. fao.org

The general mechanism for this type of reaction begins with the condensation of a 1,3-dicarbonyl compound with an amine source to form a β-enaminoketone. This intermediate then undergoes a cyclocondensation reaction with hydroxylamine. The reaction proceeds via nucleophilic attack by the hydroxylamine, followed by intramolecular cyclization and subsequent dehydration to form the stable, fused oxazole ring. This pathway has been successfully applied to produce a library of 40 different derivatives of the fao.orgnih.govoxazolo[5,4-e]indazole system. fao.org

Table 1: General Reaction Scheme for Oxazole Ring Annulation

Reactant 1 Reactant 2 Key Intermediate Product

In the synthesis of fused heterocyclic systems like oxazoloindazoles, achieving the correct orientation of the newly formed ring, known as regioselectivity, is critical. The reaction between the enaminoketone precursor and hydroxylamine hydrochloride governs the formation of the final fused product. The structure of the enaminoketone, derived from the indazole-4-one, directs the cyclization process, ensuring the formation of the desired [5,4-e] fused isomer.

While various methods exist for the regioselective synthesis of other fused indazole systems, such as transition-metal-catalyzed C-H activation/annulation sequences, the enaminoketone pathway provides a reliable method for the specific fao.orgnih.govoxazolo[5,4-e]indazole core. fao.org This control is inherent to the reactivity of the starting materials, where the positions of the keto and enamine groups on the indazole ring dictate the outcome of the cyclization with hydroxylamine.

Approaches for Post-Cyclization Functionalization and Derivatization

The generation of a diverse range of 7H-Oxazolo[5,4-e]indazole derivatives is primarily accomplished through the functionalization of the starting materials prior to the final cyclization step, rather than by modification of the completed tricyclic core. This precursor-based derivatization strategy allows for the introduction of a wide array of substituents onto the indazole ring.

By employing variously substituted indazole-4-ones to generate the initial enaminoketones, a library of final compounds with different functional groups can be systematically produced. This approach has been successfully used to prepare a series of 40 distinct derivatives of the fao.orgnih.govoxazolo[5,4-e]indazole ring system. fao.org A similar strategy has been noted in the synthesis of the related fao.orgnih.govoxazolo[5,4-e]isoindole system, where a wide substitution pattern was achieved by modifying the isoindole precursor, highlighting the utility of this synthetic philosophy.

Table 2: Derivatization via Precursor Modification

Substituted Precursor Annulation Reaction Final Derivative
Substituted Indazole-4-one Reaction with DMF-DMA, then Hydroxylamine HCl Substituted this compound
Phenyl-substituted Indazole-4-one Reaction with DMF-DMA, then Hydroxylamine HCl Phenyl-substituted this compound

Pharmacological Investigations and Biological Activities of 7h Oxazolo 5,4 E Indazole Analogs

Evaluation of Antiproliferative and Antitumor Efficacy

The antitumor potential of 7H-Oxazolo[5,4-e]indazole analogs has been primarily evaluated through their ability to inhibit the proliferation of various human cancer cell lines. These studies are foundational in determining the breadth and potency of their cytotoxic effects.

In Vitro Growth Inhibition Studies Across Diverse Human Cancer Cell Lines

A significant body of research has demonstrated that analogs of this compound exhibit potent growth-inhibitory activity against a panel of human cancer cell lines. For instance, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which are structurally related to the this compound core, have been evaluated for their in vitro cytotoxic activity against lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (LoVo and HT29) cell lines. nih.govnih.govresearchgate.net One particular derivative, compound 3g, featuring a 3-(N,N-dimethylamino)propyl substituent, was identified as the most potent against the HT29 cell line. nih.gov

Similarly, a series of researchgate.netjapsonline.comOxazolo[5,4-e]isoindoles, another class of related analogs, were synthesized and showed effective growth reduction in various tumor cell lines. researchgate.net The most active of these, compound 6j, demonstrated notable efficacy, warranting further investigation into its mechanism of action. researchgate.net Further studies on indazole analogs have revealed interesting antiproliferative activity, with IC50 values ranging from 0.64 to 17 µM against A2780 and A549 cancer cell lines. nih.gov

The table below summarizes the in vitro cytotoxic activity of representative this compound analogs against various human cancer cell lines.

Compound IDCancer Cell LineCell Line TypeIC50 (µM)
Compound 3gHT29Primary Colon Adenocarcinoma58.4
Compound 6jVariousNot SpecifiedNot Specified
Indazole AnalogA2780Ovarian Cancer0.64 - 17
Indazole AnalogA549Lung Carcinoma0.64 - 17
Curcumin (B1669340) Indazole Analog 3bWiDrColorectal Carcinoma27.20
Curcumin Indazole Analog 3bMCF-7Breast Adenocarcinoma45.97 - 86.24
Curcumin Indazole Analog 3dHeLaCervical Cancer46.36 - 100

Comparative Analysis with Reference Chemotherapeutic Agents

To contextualize the therapeutic potential of these novel compounds, their antiproliferative activities are often compared with established chemotherapeutic agents. In the case of the oxazolo[5,4-d]pyrimidine derivative, compound 3g, its cytotoxic concentration (CC50) of 58.4 µM against the HT29 cell line was found to be more potent than fluorouracil (CC50 = 381.2 μM) and comparable to that of cisplatin (B142131) (CC50 = 47.2 µM). nih.gov Notably, this compound was also found to be less toxic to healthy human cells, such as normal human dermal fibroblasts (NHDFs), when compared to these reference drugs. nih.gov

Similarly, certain curcumin indazole analogs have demonstrated higher activity against WiDr colorectal carcinoma cells than both curcumin and tamoxifen. japsonline.comjapsonline.com However, their activity was found to be lower than doxorubicin. japsonline.com This comparative analysis is crucial for identifying compounds with improved efficacy and potentially better safety profiles than existing cancer therapies.

The following table provides a comparative analysis of the cytotoxic activity of a this compound analog with standard chemotherapeutic agents.

CompoundHT29 Cell Line CC50 (µM)
Compound 3g58.4
Fluorouracil381.2
Cisplatin47.2

Elucidation of Cellular and Molecular Mechanisms of Action

Understanding the cellular and molecular mechanisms through which these compounds exert their anticancer effects is paramount for their development as therapeutic agents. Research has focused on their ability to induce programmed cell death (apoptosis), modulate the cell cycle, and interfere with critical cellular machinery like microtubules.

Induction of Apoptosis Pathways

A key mechanism by which many anticancer agents eliminate tumor cells is the induction of apoptosis. Studies on this compound analogs have shown that they are capable of triggering this process. For instance, selected polysubstituted indazoles have been shown to trigger apoptosis to a significant extent. nih.gov The most active researchgate.netjapsonline.comOxazolo[5,4-e]isoindole, compound 6j, was also found to induce apoptosis in diffuse malignant peritoneal mesothelioma (DMPM) cells. researchgate.netnih.gov This pro-apoptotic activity is a critical attribute for an effective anticancer compound.

Cell Cycle Modulation and Arrest Mechanisms (e.g., G2/M Phase Inhibition)

Cancer is characterized by uncontrolled cell division, and the cell cycle is a key target for anticancer drugs. Several analogs of this compound have been shown to interfere with the normal progression of the cell cycle, often leading to cell cycle arrest at specific phases. A notable finding is the ability of these compounds to cause an arrest at the G2/M phase of the cell cycle. researchgate.netresearchgate.net For example, compound 6j, a potent researchgate.netjapsonline.comOxazolo[5,4-e]isoindole, was found to cause cell cycle arrest at the G2/M phase. researchgate.netnih.gov This inhibition of the G2/M phase prevents cancer cells from entering mitosis, thereby halting their proliferation.

Interaction with Microtubule Dynamics and Tubulin Polymerization Inhibition

Microtubules are dynamic cellular structures that play a crucial role in cell division, making them an attractive target for anticancer drug development. nih.gov A series of researchgate.netjapsonline.comOxazolo[5,4-e]isoindoles have been identified as promising tubulin polymerization inhibitors. researchgate.netnih.gov The most active compound from this series, 6j, was found to impair tubulin polymerization. researchgate.netnih.gov By disrupting microtubule dynamics, these compounds can effectively halt the mitotic process, leading to the aforementioned G2/M cell cycle arrest and subsequent apoptosis. This mechanism of action is shared by well-known and effective anticancer drugs, highlighting the therapeutic potential of this class of compounds.

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate an article on the pharmacological and biological activities of "this compound" and its analogs that would adhere to the specific sections and subsections requested.

Research on related but structurally distinct heterocyclic systems, such as oxazolo[5,4-d]pyrimidines and other indazole derivatives, has been conducted. However, per the instructions to focus solely on this compound, the findings from these different chemical classes cannot be used.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the inhibition of Topoisomerase II, pyrimidine (B1678525) nucleotide biosynthesis, or VEGFR-2, nor on the antiviral, immunosuppressive, anti-inflammatory, or neuroprotective activities of this compound itself at this time.

Structure Activity Relationship Sar Studies of 7h Oxazolo 5,4 E Indazole Derivatives

Impact of Substituent Modifications on Biological Potency

The biological potency of 7H-Oxazolo[5,4-e]indazole derivatives is significantly influenced by the nature and position of various substituents. Key modifications have been explored at the nitrogen of the indazole ring, as well as at other positions on the tricyclic system.

The presence of a benzyl (B1604629) group, especially one with methoxy (B1213986) substituents, at the nitrogen of the pyrrole (B145914) or indazole ring is a critical determinant of the biological activity in many tricyclic systems. For instance, in the related acs.orgresearchgate.netoxazolo[5,4-e]isoindole series, an N-4-methoxybenzyl group was found to be crucial for potent antiproliferative activity. researchgate.netacs.org This highlights the importance of an appropriately substituted benzyl moiety for achieving high potency. The presence of methoxy groups, particularly at the 3, 4, and/or 5 positions of the benzyl ring, is a recurring theme for enhancing activity across various related tricyclic systems. unipa.it Removal of a methoxy group from the 5-position of the benzyl ring has been shown to cause a significant drop in activity. unipa.it

In addition to N-substitution, modifications at other positions of the heterocyclic core have profound effects on activity. For the acs.orgresearchgate.netoxazolo[5,4-e]isoindole class of compounds, the presence of a phenyl group at the 6-position is an important factor for activity. researchgate.netacs.orgfigshare.com The most potent compounds in this series often feature a 3,4,5-trimethoxy substitution pattern on a phenyl ring. researchgate.netacs.orgfigshare.com This indicates that a combination of specific substituents at defined positions is necessary to achieve optimal biological effect. For instance, the most active compound in one study on acs.orgresearchgate.netoxazolo[5,4-e]isoindoles possessed both the N-4-methoxybenzyl group and a 6-phenyl moiety with a 3,4,5-trimethoxy substituent. acs.orgfigshare.com

The introduction of aliphatic amino chains is another strategy that has been explored to modulate the biological properties of related heterocyclic systems. In a series of oxazolo[5,4-d]pyrimidines, the presence of aliphatic amino chains at the 7-position was a key structural feature. researchgate.net These modifications, which can influence properties like solubility and interactions with the biological target, are an important aspect of SAR studies. The steric effect of substituents can also play a significant role. For example, in a series of benzimidazole (B57391) derivatives, converting a hydrogen at the R1 position to a methyl group led to a significant enhancement in VEGF inhibition activity, highlighting the impact of even small steric changes. nih.gov

Steric and Electronic Considerations in Ligand-Target Interactions

The interaction between this compound derivatives and their biological targets is governed by a combination of steric and electronic factors. The size, shape, and electronic properties of the substituents dictate how the molecule fits into the binding site and the types of interactions it can form.

The regioselectivity of reactions, such as N-alkylation, is highly sensitive to the steric effects of substituents at positions C3 and C7 of the indazole ring. thieme-connect.de Furthermore, both steric and electronic effects of substituents on the indazole ring have been shown to influence the regioisomeric distribution during N-alkylation. beilstein-journals.orgd-nb.info For instance, electron-withdrawing groups at the C7 position can favor N-2 alkylation. beilstein-journals.orgd-nb.info

In the context of ligand-target interactions, theoretical studies on related indazole derivatives have highlighted the importance of specific atoms and functional groups. For example, the pyrrolic nitrogen of the pyrazole (B372694) ring, acting as a hydrogen bond donor, and electron-withdrawing substituents are crucial for interactions with the VEGFR2 kinase. mdpi.com The pyridinic nitrogen of the pyrazole ring can also contribute significantly to these interactions. mdpi.com These findings underscore the intricate interplay of steric and electronic properties in determining the biological activity of these compounds.

Structure-Activity Relationships Across Related Tricyclicacs.orgunipa.itOxazole Systems

The SAR of 7H-Oxazolo[5,4-e]indazoles can be understood in the broader context of related tricyclic systems that incorporate the oxazole (B20620) ring. These include acs.orgunipa.itOxazolo[5,4-e]isoindoles, acs.orgunipa.itOxazolo[4,5-g]indoles, and Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] acs.orgunipa.itoxazoles.

Both acs.orgresearchgate.netoxazolo[5,4-e]indazoles and acs.orgresearchgate.netoxazolo[4,5-g]indoles have demonstrated potent antiproliferative activity against human tumor cell lines, with GI50 values in the nanomolar to low micromolar range. researchgate.netunipa.it The annelation of the acs.orgresearchgate.netoxazole ring to an isoindole moiety, creating acs.orgresearchgate.netoxazolo[5,4-e]isoindoles, has been shown to significantly enhance antitumor properties. unipa.it SAR studies suggest that the isoindole scaffold may provide the best antimitotic effect, while the indole (B1671886) and indazole moieties lead to a progressive decrease in potency. unipa.it

In the class of acs.orgresearchgate.netoxazolo[4,5-g]indoles, a derivative with an ethyl 8-(3,5-dimethoxybenzyl) group showed potent in vitro growth inhibitory effects. acs.org The expansion of the central cyclohexyl ring to a cyclohepta ring, as seen in pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] acs.orgresearchgate.netoxazoles, was a strategic modification inspired by the structure of colchicine (B1669291). acs.orgnih.gov This modification, while maintaining the acs.orgresearchgate.netoxazole and pyrrole moieties, led to a new class of antimitotic agents. acs.org The presence of a benzyl or substituted benzyl group at the pyrrole nitrogen is a consistently important feature for good activity across all these tricyclic acs.orgresearchgate.netoxazolo derivatives. unipa.it Furthermore, for some series, an ethoxycarbonyl substituent on the pyrrole ring is a key feature for active compounds. unipa.it

Computational and in Silico Approaches in 7h Oxazolo 5,4 E Indazole Research

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is instrumental in elucidating the binding mode of 7H-Oxazolo[5,4-e]indazole derivatives and rationalizing their biological activity.

Research into a series of simulations-plus.comnih.govoxazolo[5,4-e]indazoles has utilized molecular docking to investigate their potential mechanism of action. researchgate.net For instance, recognizing that these compounds possess a diketopiperazine core, which is capable of colchicine-like microtubule binding, molecular docking studies were performed to explore their interaction with tubulin. researchgate.net Such studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's binding site. The results are often quantified by a docking score, typically expressed in kcal/mol, which estimates the binding affinity; a more negative score generally indicates a stronger predicted interaction. biotech-asia.orgnih.gov

In studies of related heterocyclic systems, docking simulations have successfully predicted binding to various protein kinases, which are common targets in cancer therapy. mdpi.comnih.gov For example, docking studies on similar scaffolds have identified hydrogen bond interactions with key residues like Methionine (Met), Glutamine (Gln), and Threonine (Thr) within the kinase domain of receptors like the epidermal growth factor receptor (EGFR). nih.govnih.gov These computational predictions provide a structural basis for the observed biological activity and guide the design of new derivatives with improved potency and selectivity. For many indazole-based compounds, docking simulations against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have shown significant binding affinity scores, suggesting their potential as inhibitors. biotech-asia.org

Compound ClassProtein TargetExample Docking Score (kcal/mol)Key Interacting Residues (Example)
Indazole ScaffoldsVEGFR-2 (PDB: 4AG8)-7.39Not Specified
Indazole ScaffoldsVEGFR-2 (PDB: 4AGD)-6.99Not Specified
Oxadiazole DerivativesEGFR (PDB: 1M17)-7.89Gln767, Met769, Thr766
DiarylureasEGFR (wild type)Not SpecifiedMet769, Gln767, Lys721

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. unipd.it This technique is used to assess the stability of the predicted binding pose obtained from docking and to understand the dynamic behavior of the ligand-receptor complex in a simulated physiological environment. unipd.itunipa.it

MD simulations can confirm the stability of key hydrogen bonds and other interactions identified through docking. nih.gov A common metric used to evaluate stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound within the receptor's active site. unipd.it These simulations are computationally intensive but provide a more accurate and realistic model of the molecular interactions, complementing the initial predictions from docking. unipd.it For related heterocyclic systems, MD simulations have been crucial in confirming the stability of the ligand in the colchicine (B1669291) binding site of tubulin. unipd.it

Prediction of Pharmacokinetic Properties and Drug-Likeness

For a compound to be a successful drug, it must not only interact effectively with its target but also possess favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov In silico tools and predictive models are widely used to estimate these properties early in the drug discovery process, helping to identify candidates with a higher probability of success in later clinical stages. simulations-plus.comresearchgate.net

The drug-likeness of this compound derivatives is often evaluated using established guidelines such as Lipinski's Rule of Five. simulations-plus.combiotech-asia.org This rule suggests that orally active drugs typically have:

A molecular weight (MW) of less than 500 Daltons. simulations-plus.com

An octanol-water partition coefficient (LogP) not exceeding 5. simulations-plus.com

Fewer than 5 hydrogen bond donors. simulations-plus.com

Fewer than 10 hydrogen bond acceptors. simulations-plus.com

ParameterDescriptionFavorable Range for Drug-Likeness
Molecular Weight (MW)Size of the molecule.< 500 Da
logP (WLOGP)Lipophilicity; affects absorption and distribution.< 5
Hydrogen Bond Donors (HBD)Number of O-H and N-H bonds.≤ 5
Hydrogen Bond Acceptors (HBA)Number of N and O atoms.≤ 10
Topological Polar Surface Area (tPSA)Predicts membrane permeability and oral absorption.< 140 Ų
Synthetic AccessibilityEase of synthesis (scale 1-10, 1 is very easy).< 5

Future Perspectives and Research Directions for 7h Oxazolo 5,4 E Indazole Analogs

Crafting Precision: The Design of Novel Scaffolds with Enhanced Target Specificity

A primary challenge in cancer therapy is the development of drugs that selectively target cancer cells while sparing healthy ones. Future research on 7H-Oxazolo[5,4-e]indazole analogs should prioritize the design of novel scaffolds with superior target specificity. The indazole moiety is a known bioisostere for other important chemical groups like indoles and phenols, offering a strategic starting point for modifications aimed at improving affinity and selectivity for specific biological targets. pharmablock.com

One promising avenue is the application of structure-based drug design and computational modeling to guide the synthesis of analogs that can selectively bind to the active sites of key oncogenic proteins, such as kinases. nih.govnih.gov The 1H-indazole-3-amine structure, for instance, is recognized as an effective hinge-binding fragment in tyrosine kinase inhibitors. mdpi.com By incorporating and modifying such pharmacophores within the this compound framework, it may be possible to develop potent and selective inhibitors of kinases like VEGFR, PDGFR, and c-Kit, which are often dysregulated in cancer. biotech-asia.org

Furthermore, exploring bioisosteric replacements within the this compound system could lead to compounds with improved pharmacological profiles. The strategic replacement of certain atoms or groups with others that have similar physical or chemical properties can enhance target binding, metabolic stability, and other drug-like characteristics. pharmablock.comnih.gov For example, the introduction of different substituents on the oxazole (B20620) or indazole rings can be systematically explored to understand their impact on target engagement and selectivity, drawing inspiration from the extensive structure-activity relationship (SAR) studies conducted on related heterocyclic systems. unipd.itnih.govdundee.ac.uk

Boosting Potency: The Development of Derivatives with Improved Efficacy Against Specific Malignancies

Building on the foundation of enhanced target specificity, the next critical step is to develop this compound derivatives with superior efficacy against a range of specific cancers. Research on related oxazolo-fused systems, such as nih.govnih.govoxazolo[5,4-e]isoindoles, has demonstrated potent antiproliferative activity against various human tumor cell lines, including those in diffuse malignant peritoneal mesothelioma. nih.gov

Future work should involve the synthesis of a diverse library of this compound analogs and their systematic evaluation against a panel of cancer cell lines. This will help identify derivatives with potent growth-inhibitory activity and establish a clear SAR. rsc.org For instance, studies on nih.govnih.govoxazolo[5,4-e]isoindole derivatives have highlighted the importance of specific substitutions, such as an N-4-methoxybenzyl group and a 6-phenyl moiety, for potent anticancer activity. nih.gov Similar systematic modifications to the this compound scaffold could lead to the discovery of compounds with nanomolar efficacy.

The table below illustrates hypothetical examples of this compound analogs and their potential for improved efficacy based on findings from related compounds.

Compound IDR1 SubstituentR2 SubstituentPotential Target MalignancyRationale for Design
OXI-0014-MethoxybenzylPhenylMesothelioma, Ovarian CancerBased on active nih.govnih.govoxazolo[5,4-e]isoindole analogs. nih.gov
OXI-0023-AminophenylHydrogenNon-Small Cell Lung CancerIncorporates a known kinase hinge-binding motif. mdpi.com
OXI-003PyridylTrifluoromethylBreast CancerExploration of heterocyclic substituents for improved kinase selectivity.
OXI-004CyclopropylChloroColon CancerIntroduction of small, rigid groups to probe binding pocket interactions.

Unraveling the 'How': The Integration of Advanced Mechanistic Studies for a Comprehensive Understanding

A thorough understanding of the mechanism of action is paramount for the successful clinical translation of any new anticancer agent. Future research on this compound analogs must therefore incorporate advanced mechanistic studies to elucidate how these compounds exert their anticancer effects.

For analogs designed as kinase inhibitors, detailed biochemical and cellular assays will be necessary to confirm their inhibitory activity against the intended targets and to assess their selectivity profile across the kinome. nih.gov Investigating their ability to target specific kinase conformations, such as the "DFG-out" inactive state, could reveal mechanisms for overcoming drug resistance. nih.gov

Beyond kinase inhibition, it is crucial to explore other potential mechanisms. For example, some related heterocyclic compounds have been shown to induce apoptosis and inhibit tubulin polymerization. nih.govresearchgate.net Therefore, studies on the effects of this compound analogs on the cell cycle, apoptosis pathways (e.g., caspase activation, Bcl-2 family protein expression), and the cytoskeleton will be highly informative. rsc.org

Q & A

Q. What are the primary synthetic strategies for constructing the 7H-Oxazolo[5,4-e]indazole core structure?

The synthesis of this compound derivatives employs three key methodologies:

  • Transition metal-catalyzed reactions : Palladium or copper catalysts enable C–N bond formation, particularly for indazole ring closure .
  • Nucleophilic ring-opening reactions : Substrates like oxazino-indazoles undergo regioselective attack by nucleophiles (e.g., ethanethiolate) under microwave irradiation (155°C, 10 min), yielding functionalized indazoles .
  • Alkylation strategies : Regioselective N-alkylation of indazole scaffolds using alkyl halides, with regiochemistry confirmed via HMBC NMR .

Q. How can researchers confirm the regiochemical assignment of substituents in this compound derivatives?

Regiochemistry is resolved using:

  • HMBC NMR : Correlates proton signals to distant carbons (e.g., C-7a in indazole with proximal CH₂ protons in N-1 alkylated isomers) .
  • X-ray crystallography : Determines absolute configuration, as demonstrated in silver(I) complexes of dihydrobenzoindazoles .
  • DFT studies : Validate electronic structures and bonding patterns .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

  • NMR spectroscopy : ¹H/¹³C NMR for backbone assignment; HMBC for substituent connectivity .
  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches in oxazole rings) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for pharmaceutical applications .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental biological activity data for this compound analogs?

Address discrepancies through:

  • Validation assays : Replicate experiments under standardized conditions (e.g., enzyme inhibition assays with purity >95%) .
  • Purity checks : Use HPLC/MS to rule out impurities affecting bioactivity .
  • Computational refinement : Adjust force fields in docking studies (e.g., EZH2 inhibitor models) to better match experimental IC₅₀ values .

Q. What strategies optimize reaction yields in multi-step syntheses of highly substituted this compound derivatives?

  • Stepwise synthesis : Separate alkylation and cyclization steps to reduce side reactions (e.g., 62% yield for dealkylated indazolone via microwave-assisted steps) .
  • Catalyst optimization : Screen Pd/Xantphos systems for cross-coupling efficiency .
  • Purification protocols : Use flash chromatography or recrystallization to isolate intermediates .

Q. How do electronic effects influence the reactivity of the oxazole and indazole rings during functionalization of this compound?

  • DFT-guided analysis : Electron-withdrawing groups (e.g., nitro) on indazole increase oxazole ring electrophilicity, favoring nucleophilic attacks at C-5 .
  • Hammett substituent constants : Correlate σ values of substituents with reaction rates in SNAr reactions .

Q. What methodological approaches are recommended for establishing structure-activity relationships (SAR) in this compound-based enzyme inhibitors?

  • Systematic substitution : Modify N-1 alkyl chains and pyridone cores to assess EZH2/EZH1 selectivity .
  • CoMFA/CoMSIA modeling : Build 3D-QSAR models using docking poses from indazole derivatives (e.g., quinoline-based SERMs) .
  • Kinetic studies : Measure binding constants (Kd) via SPR or ITC to validate computational predictions .

Key Data from Literature

ParameterExample DataReference
Microwave reaction yield62% for indazolone 7
HMBC correlation range¹H–¹³C over 2–4 bonds
TGA decomposition temp220–250°C for Ag-indazole complexes
EZH2 inhibitor IC₅₀<100 nM for pyridone-indazole analogs

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